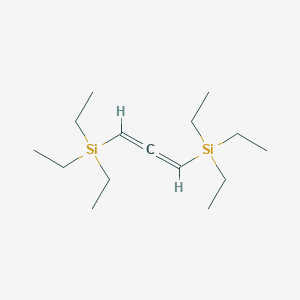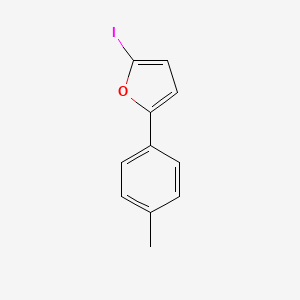
2-Iodo-5-(4-methylphenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-(p-tolyl)furan is an organic compound that belongs to the class of iodinated furans It is characterized by the presence of an iodine atom at the second position and a p-tolyl group at the fifth position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(p-tolyl)furan can be achieved through several methods. One common approach involves the iodination of 5-(p-tolyl)furan using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-(p-tolyl)furan is coupled with an appropriate iodinated reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Iodo-5-(p-tolyl)furan may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-(p-tolyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction to form deiodinated products or reduced furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(p-tolyl)furan or 2-thiocyanato-5-(p-tolyl)furan.
Oxidation Reactions: Products include 2-iodo-5-(p-tolyl)furanone.
Reduction Reactions: Products include 5-(p-tolyl)furan.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-(p-tolyl)furan has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of organic electronic materials and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-(p-tolyl)furan in various applications depends on its chemical reactivity. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and p-tolyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-5-phenylfuran: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Bromo-5-(p-tolyl)furan: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-3-(p-tolyl)furan: Similar structure but with the p-tolyl group at the third position instead of the fifth position.
Uniqueness
2-Iodo-5-(p-tolyl)furan is unique due to the specific positioning of the iodine atom and the p-tolyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the iodine atom makes it a versatile intermediate for further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C11H9IO |
|---|---|
Molekulargewicht |
284.09 g/mol |
IUPAC-Name |
2-iodo-5-(4-methylphenyl)furan |
InChI |
InChI=1S/C11H9IO/c1-8-2-4-9(5-3-8)10-6-7-11(12)13-10/h2-7H,1H3 |
InChI-Schlüssel |
OYBVRVWZXVRARN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


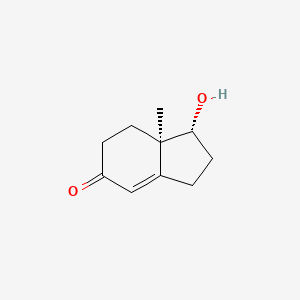
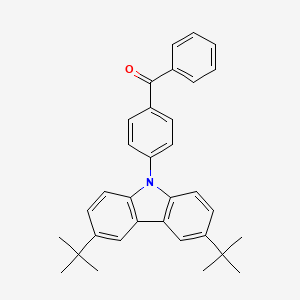
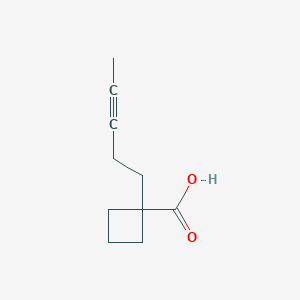
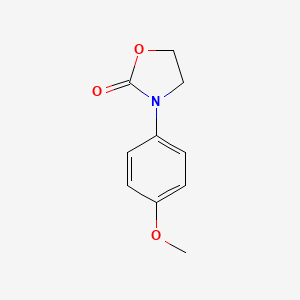
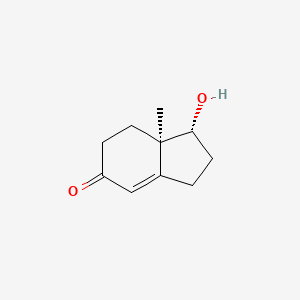
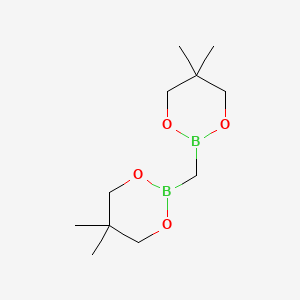
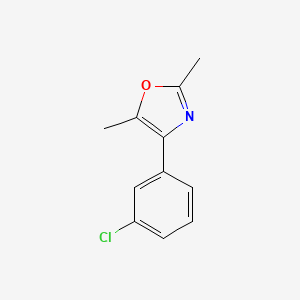
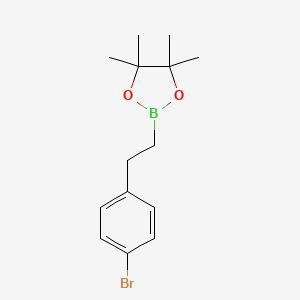
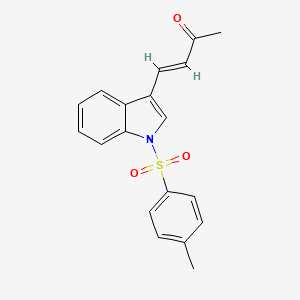
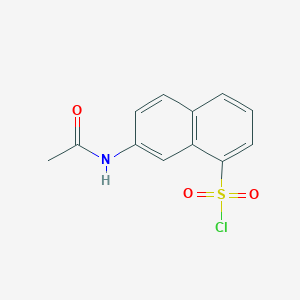
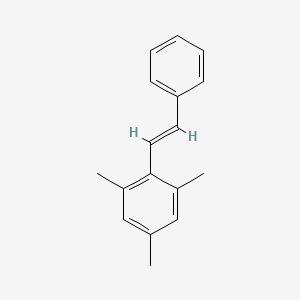
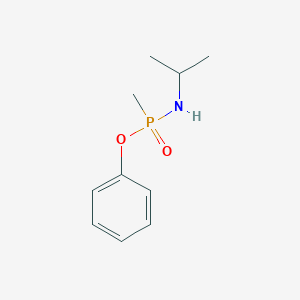
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
